molecular formula C26H31NO5 B11146761 N-[(3-hexyl-7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-L-phenylalanine

N-[(3-hexyl-7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-L-phenylalanine

Cat. No.: B11146761
M. Wt: 437.5 g/mol
InChI Key: TVDWNRALLFXSKS-QFIPXVFZSA-N
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Description

2-{[(3-Hexyl-7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]amino}-3-phenylpropanoic acid is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a coumarin core with various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Hexyl-7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]amino}-3-phenylpropanoic acid typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, green solvents, and catalysts to enhance yield and reduce environmental impact .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(3-Hexyl-7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]amino}-3-phenylpropanoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3-Hexyl-7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]amino}-3-phenylpropanoic acid is unique due to its complex structure, which combines the properties of coumarins and phenylpropanoic acids. This combination enhances its biological activities and makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C26H31NO5

Molecular Weight

437.5 g/mol

IUPAC Name

(2S)-2-[(3-hexyl-7-hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C26H31NO5/c1-3-4-5-9-12-20-17(2)19-13-14-23(28)21(24(19)32-26(20)31)16-27-22(25(29)30)15-18-10-7-6-8-11-18/h6-8,10-11,13-14,22,27-28H,3-5,9,12,15-16H2,1-2H3,(H,29,30)/t22-/m0/s1

InChI Key

TVDWNRALLFXSKS-QFIPXVFZSA-N

Isomeric SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)O)CN[C@@H](CC3=CC=CC=C3)C(=O)O)OC1=O)C

Canonical SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)O)CNC(CC3=CC=CC=C3)C(=O)O)OC1=O)C

Origin of Product

United States

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